molecular formula C13H9N5O4S B5533633 methyl 3-nitro-4-(7H-purin-6-ylsulfanyl)benzoate

methyl 3-nitro-4-(7H-purin-6-ylsulfanyl)benzoate

Cat. No.: B5533633
M. Wt: 331.31 g/mol
InChI Key: VWUFMFQTOKJJEW-UHFFFAOYSA-N
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Description

Methyl 3-nitro-4-(7H-purin-6-ylsulfanyl)benzoate is an organic compound with the molecular formula C13H9N5O4S This compound is characterized by the presence of a nitro group, a purine moiety, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-nitro-4-(7H-purin-6-ylsulfanyl)benzoate typically involves a multi-step process. One common method starts with the nitration of methyl benzoate to form methyl 3-nitrobenzoate. This is achieved by reacting methyl benzoate with a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions . The resulting methyl 3-nitrobenzoate is then subjected to a nucleophilic substitution reaction with 6-mercaptopurine to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and implementation of purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-nitro-4-(7H-purin-6-ylsulfanyl)benzoate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride.

    Substitution: Hydrochloric acid or sodium hydroxide for hydrolysis.

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Major Products Formed

    Reduction: Methyl 3-amino-4-(7H-purin-6-ylsulfanyl)benzoate.

    Substitution: 3-nitro-4-(7H-purin-6-ylsulfanyl)benzoic acid.

    Oxidation: Methyl 3-nitro-4-(7H-purin-6-ylsulfinyl)benzoate or methyl 3-nitro-4-(7H-purin-6-ylsulfonyl)benzoate.

Scientific Research Applications

Methyl 3-nitro-4-(7H-purin-6-ylsulfanyl)benzoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s purine moiety makes it a potential candidate for studying interactions with nucleic acids and enzymes involved in purine metabolism.

    Industry: The compound can be used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of methyl 3-nitro-4-(7H-purin-6-ylsulfanyl)benzoate is not fully elucidated. its effects are likely mediated through interactions with molecular targets such as enzymes or receptors. The nitro group and purine moiety may play crucial roles in binding to these targets, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-nitrobenzoate: Lacks the purine moiety, making it less versatile in biological applications.

    6-Mercaptopurine: Contains the purine moiety but lacks the nitrobenzoate structure, limiting its chemical reactivity.

    Methyl 4-nitrobenzoate: Similar structure but different substitution pattern, affecting its chemical and biological properties.

Uniqueness

Methyl 3-nitro-4-(7H-purin-6-ylsulfanyl)benzoate is unique due to the combination of a nitro group, a purine moiety, and a benzoate ester in a single molecule. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various scientific research applications.

Properties

IUPAC Name

methyl 3-nitro-4-(7H-purin-6-ylsulfanyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N5O4S/c1-22-13(19)7-2-3-9(8(4-7)18(20)21)23-12-10-11(15-5-14-10)16-6-17-12/h2-6H,1H3,(H,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWUFMFQTOKJJEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)SC2=NC=NC3=C2NC=N3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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